molecular formula C6H5F7O B100509 Allyl heptafluoroisopropyl ether CAS No. 15242-17-8

Allyl heptafluoroisopropyl ether

Cat. No.: B100509
CAS No.: 15242-17-8
M. Wt: 226.09 g/mol
InChI Key: FXUHCQHWDACOKK-UHFFFAOYSA-N
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Description

Allyl heptafluoroisopropyl ether: is a chemical compound with the molecular formula C6H5F7O and a molecular weight of 226.09 g/mol . It is a clear liquid with a boiling point of 64-65°C and a density of 1.351±0.06 g/cm³ . This compound is known for its unique properties due to the presence of both allyl and heptafluoroisopropyl groups, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including allyl heptafluoroisopropyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) as a mild base .

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Chemical Reactions Analysis

Types of Reactions: Allyl heptafluoroisopropyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Strong Acids: HBr, HI

    Bases: Sodium hydride (NaH), Silver oxide (Ag2O)

Major Products:

Scientific Research Applications

Allyl heptafluoroisopropyl ether has several applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

  • Hexafluoroisopropyl allyl ether
  • Heptafluoro-2-propyl allyl ether
  • 1-Propene, 3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]

Uniqueness: Allyl heptafluoroisopropyl ether is unique due to the presence of both allyl and heptafluoroisopropyl groups, which impart distinct reactivity and properties compared to other ethers .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-prop-2-enoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O/c1-2-3-14-4(7,5(8,9)10)6(11,12)13/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUHCQHWDACOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370988
Record name Allyl perfluoroisopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15242-17-8
Record name Allyl perfluoroisopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl heptafluoroisopropyl ether
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